Ethyltrimethylammonium chloride

Catalog No.
S572820
CAS No.
27697-51-4
M.F
C5H14ClN
M. Wt
123.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyltrimethylammonium chloride

Replacing symmetric quats like TMAC with ETMACl (CAS 27697-51-4) solves critical zeolite synthesis failures: incorrect topology and thermal removal damage. This asymmetric quaternary ammonium chloride delivers precise lamellar MWW-type templating and clean Hofmann elimination.

  • Directs UZM-8 and related 2D zeolite crystallization for petrochemical cracking.
  • Intermediate lipophilicity for effective phase-transfer catalysis without emulsion issues.
  • High solubility and stable conductivity as electrolyte additive.

Supplied with batch-to-batch consistency for industrial R&D and scale-up.

CAS Number

27697-51-4

Product Name

Ethyltrimethylammonium chloride

IUPAC Name

ethyl(trimethyl)azanium;chloride

Molecular Formula

C5H14ClN

Molecular Weight

123.62 g/mol

InChI

InChI=1S/C5H14N.ClH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1

InChI Key

UXYBXUYUKHUNOM-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)C.[Cl-]

Synonyms

ethyltrimethylammonium, TMEA chloride, trimethylethylammonium, trimethylethylammonium acetate, trimethylethylammonium bromide, trimethylethylammonium chloride, trimethylethylammonium hydroxide, trimethylethylammonium iodide, trimethylethylammonium sulfite (1:1)

Canonical SMILES

CC[N+](C)(C)C.[Cl-]

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Ethyltrimethylammonium chloride (CAS 27697-51-4) is an asymmetric quaternary ammonium salt widely procured as an organic structure-directing agent (OSDA), phase-transfer catalyst (PTC), and specialized electrolyte precursor [1]. Characterized by its single ethyl and three methyl groups, ETMACl intentionally breaks the strict spherical symmetry of conventional tetraalkylammonium halides [2]. This structural asymmetry imparts intermediate lipophilicity, unique steric templating capabilities for microporous materials, and specific thermal degradation pathways [1]. In industrial procurement, ETMACl is prioritized over simpler symmetric analogs when processes require precise topological control in zeolite synthesis, clean thermal removal via Hofmann elimination, or enhanced solubility in mixed-solvent systems [2].

Research Fit

Cationic surfactant for electrolyte and antimicrobial polymer design
Defined methyl/ethyl substitution pattern for thermal stability studies
Assay-differentiated tool for neuromuscular pharmacology research

Substituting ETMACl with symmetric analogs like tetramethylammonium chloride (TMAC) or tetraethylammonium chloride (TEAC) fundamentally alters process chemistry and material outcomes [1]. In zeolite manufacturing, the rigid, spherical geometry of TMAC directs the crystallization of entirely different framework topologies (e.g., Zeolite A or Omega) rather than the lamellar MWW-type structures templated by ETMACl [2]. Furthermore, TMAC lacks beta-hydrogens, meaning it cannot undergo low-temperature Hofmann elimination; its thermal removal requires harsh oxidative calcination that risks structural damage or carbon deposition (coking) within the pores [1]. Conversely, TEAC is too bulky for specific micropore templating and exhibits different phase-partitioning behavior in biphasic catalysis, meaning generic substitution inevitably leads to failed crystallizations, blocked catalyst pores, or phase separation failures [2].

Substitution Risk

Target
Potential Substitute
Mismatch Risk
ETAC
Choline chloride
Primary alcohol structure may alter thermal decomposition profile
ETAC
Benzalkonium chloride
Long-chain alkyl substitution may shift membrane interaction and surface activity

Zeolite Topology Control

ETMACl is uniquely capable of directing the synthesis of specific lamellar and large-pore zeolites, such as UZM-8 (MWW topology) and UZM-15, which are critical for catalytic cracking and separation processes[1]. The asymmetric ETMA+ cation provides a specific charge density and steric profile that stabilizes these complex frameworks at Si/Al ratios between 6.5 and 35 [1]. In contrast, the symmetric TMAC cation typically directs the formation of simpler, smaller-pore frameworks, completely failing to produce the desired MWW lamellar sheets[2]. This makes ETMACl an irreplaceable precursor for manufacturing these specific high-value catalytic materials[1].

Evidence DimensionZeolite framework topology directed
Target Compound DataETMACl: Directs lamellar MWW-type (UZM-8) and UZM-15 frameworks
Comparator Or BaselineTMAC: Directs Zeolite A, Y, or Omega frameworks
Quantified DifferenceComplete shift in crystalline topology and pore architecture
ConditionsHydrothermal synthesis of aluminosilicates at 135-150°C

Procuring ETMACl is mandatory for manufacturers targeting MWW-type zeolites, as symmetric SDAs will yield entirely incorrect crystal phases.

Thermal stability
Reported
Most stable cation >488 K
Supports EDLC electrolyte screening at elevated temperature
DFT-based ranking; cross-study comparison

Clean Pore-Clearing via Hofmann Elimination

A critical advantage of ETMACl in materials science is its thermal decomposition pathway [2]. Because the ethyl group contains beta-hydrogens, ETMACl readily undergoes Hofmann elimination, breaking down cleanly into triethylamine and ethylene gas at lower temperatures [2]. This allows for the gentle and complete removal of the organic template from zeolite pores. TMAC, lacking beta-hydrogens, must decompose via nucleophilic substitution, requiring significantly higher temperatures (>300°C) and often leaving carbonaceous residue (coke) unless strictly oxidized. The clean elimination of ETMACl preserves the delicate microporous structure and maximizes the active surface area of the final catalyst[1].

Evidence DimensionPrimary thermal degradation pathway
Target Compound DataHofmann elimination onset ~200°C (yields volatile ethylene)
Comparator Or BaselineTMAC: Nucleophilic substitution onset >300°C
Quantified Difference~100°C lower decomposition onset with zero carbon residue
ConditionsThermal calcination of templated zeolites

Buyers producing porous catalysts choose ETMACl to reduce calcination energy costs and prevent pore-blocking carbon deposits.

Antifungal activity
Class-level
pATC-grafted chitosan: fungicidal
Unmodified chitosan: no resistance
Reported antifungal function gain after graft polymerization
Agar diffusion assay; A. fumigatus

Solubility and Lattice Energy Advantage

The structural asymmetry of the ETMA+ cation disrupts crystal lattice packing, resulting in a lower lattice energy compared to the highly symmetric TMAC [1]. This translates to superior solubility in polar organic solvents, such as ethanol, as well as mixed aqueous-organic systems [1]. While TMAC can suffer from limited solubility or premature precipitation in concentrated electrochemical or phase-transfer formulations, ETMACl maintains high solubility, enabling the preparation of more concentrated precursor solutions [1]. This asymmetric advantage prevents scaling and dosing issues during industrial scale-up.

Evidence DimensionCrystal lattice disruption and solvent compatibility
Target Compound DataHigh solubility in ethanol and mixed organics
Comparator Or BaselineTMAC: Poor solubility in ethanol and higher alcohols
Quantified DifferenceBroader solvent window for high-concentration (>1M) formulations
ConditionsConcentrated electrolyte or biphasic phase-transfer formulations

Formulators procure ETMACl to achieve higher active concentrations in liquid systems without the risk of low-temperature precipitation.

Muscle contracture
Head-to-head
ETAC: induces contracture
Triethylmethyl analog: no respiratory paralysis
Supports neuromuscular pharmacology probe selection
Isolated frog muscle preparation

MWW Zeolite Synthesis (UZM-8)

ETMACl is the premier structure-directing agent for synthesizing UZM-8 and related lamellar zeolites[1]. Its specific steric bulk and charge density guide the formation of these 2D zeolite precursors, which are subsequently pillared or delaminated for use in petrochemical cracking, alkylation, and fine chemical synthesis[1].

Phase-Transfer Catalysis

Due to its intermediate lipophilicity and asymmetric structure, ETMACl serves as a highly effective phase-transfer catalyst [2]. It is ideal for reactions requiring the transfer of nucleophiles into organic phases where highly symmetric quats (like TMAC) are too hydrophilic, and long-chain quats cause unwanted emulsion stabilization [2].

Electrolyte Additives for Energy Storage

The high solubility and specific ion-pairing dynamics of ETMACl make it a valuable supporting electrolyte or additive in electrochemical cells and supercapacitors[2]. Its resistance to crystallization at high concentrations ensures stable conductivity across a broader temperature range compared to rigid, symmetric ammonium salts [2].

Application Selection Guide

Application
Selection Property
Validation Focus
High-temperature EDLC electrolyte research
Thermal stability under elevated temperature
Electrolyte decomposition threshold vs. other QACs
Antifungal biopolymer functionalization
Graft-polymerization precursor for antimicrobial films
Fungicidal activity gain in modified chitosan vs. unmodified
Neuromuscular function research
Contracture-inducing quaternary ammonium probe
Contracture response in isolated tissue models vs. structural analogs

Related CAS

15302-88-2 (Parent)

Other CAS

27697-51-4

General Manufacturing Information

All other chemical product and preparation manufacturing
Ethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

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